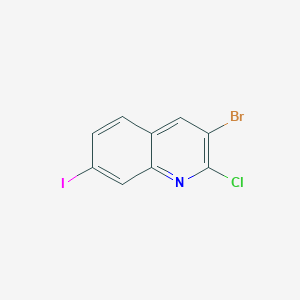

3-Bromo-2-chloro-7-iodoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Bromo-2-chloro-7-iodoquinoline can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to introduce the chloro and iodo substituents at the desired positions on the quinoline ring. Industrial production methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure eco-efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

3-Bromo-2-chloro-7-iodoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, and iodine) can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives with varying oxidation states.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by transition metal catalysts.

Common reagents used in these reactions include sodium azide, transition metal catalysts (e.g., palladium, copper), and various nucleophiles (e.g., amines, thiols) . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C9H4BrClIN

Molecular Weight: 368.4 g/mol

IUPAC Name: 3-bromo-2-chloro-7-iodoquinoline

CAS Number: 2086768-49-0

This compound features a quinoline ring substituted with bromine, chlorine, and iodine atoms, which significantly influence its reactivity and biological activity.

Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its halogen substituents enable it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The halogens can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Cross-Coupling Reactions: It is particularly useful in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the construction of complex organic molecules .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that quinoline derivatives can possess antimicrobial effects against various pathogens, suggesting that this compound may have similar properties.

- Anticancer Activity: Preliminary investigations suggest that halogenated quinolines can inhibit cancer cell proliferation, making them candidates for further pharmacological studies .

Pharmaceutical Development

Due to its structural characteristics, this compound is explored as a precursor in the development of novel pharmaceutical agents. Its ability to interact with biological targets positions it as a potential lead compound for drug discovery initiatives targeting infectious diseases and cancer .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A recent study focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy against resistant bacterial strains. The results indicated that certain derivatives exhibited significant activity, suggesting a pathway for developing new antibiotics.

Case Study 2: Anticancer Drug Development

Another investigation explored the anticancer properties of this compound by modifying its structure to enhance its binding affinity to cancer cell receptors. The modified compounds showed improved efficacy in inhibiting tumor growth in vitro, paving the way for future clinical trials.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-chloro-7-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2-chloro-7-iodoquinoline can be compared with other quinoline derivatives, such as:

2-Chloroquinoline: Lacks the bromine and iodine substituents, resulting in different chemical reactivity and biological activity.

3-Bromoquinoline: Lacks the chlorine and iodine substituents, leading to variations in its chemical properties and applications.

7-Iodoquinoline:

The uniqueness of this compound lies in its specific combination of halogen substituents, which confer distinct chemical and biological properties .

Biologische Aktivität

3-Bromo-2-chloro-7-iodoquinoline is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique combination of bromine, chlorine, and iodine substituents, which influence its chemical reactivity and biological properties. This article will explore the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H4BrClI with a molecular weight of 368.4 g/mol. The compound's structure allows it to engage in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block in medicinal chemistry.

Mechanism of Action:

- Enzyme Interaction: this compound can bind to specific enzymes and receptors, modulating their activity. This interaction may affect metabolic pathways and cellular signaling processes.

- Antimicrobial Activity: Studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

- Anticancer Potential: The compound has shown promise in inhibiting tumor growth through mechanisms such as inducing apoptosis and interfering with cell cycle regulation .

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential in treating diseases such as cancer and infectious diseases.

Anticancer Activity

Recent research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

The mechanism underlying its anticancer activity may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

Research has also highlighted the antimicrobial efficacy of this compound against various pathogens. The compound's interactions with bacterial enzymes suggest it could serve as a lead compound for developing new antibiotics:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL |

Case Studies

Several case studies have explored the biological effects of this compound in preclinical settings:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, indicating its potential use as an anticancer agent .

- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against resistant strains of bacteria, finding that it inhibited growth at concentrations lower than traditional antibiotics, suggesting a potential role in addressing antibiotic resistance .

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-7-iodoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClIN/c10-7-3-5-1-2-6(12)4-8(5)13-9(7)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOYMUZLITIMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)Br)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.